molecular formula C19H17Cl2N3OS B460111 3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 387831-20-1

3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B460111
CAS No.: 387831-20-1
M. Wt: 406.3g/mol
InChI Key: YAGOLUMFUULHCP-UHFFFAOYSA-N
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Description

3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a thieno[3,2-e]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,2-e]pyridine core, which can be achieved through the reaction of 2-cyanothioacetamide with appropriate aldehydes or ketones under basic conditions . The resulting intermediate is then subjected to further reactions to introduce the amino and carboxamide groups, often using reagents such as amines and acid chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,6-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Properties

IUPAC Name

6-amino-N-(2,6-dichlorophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c20-12-6-4-7-13(21)16(12)24-18(25)17-15(22)11-9-10-5-2-1-3-8-14(10)23-19(11)26-17/h4,6-7,9H,1-3,5,8,22H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGOLUMFUULHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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